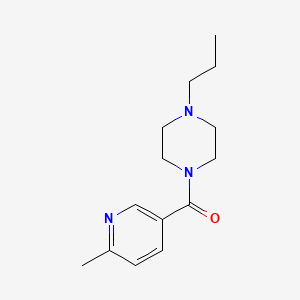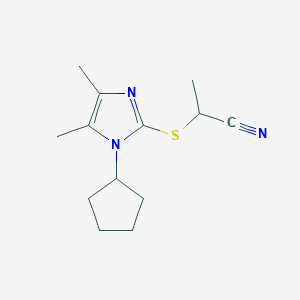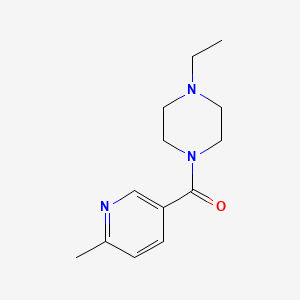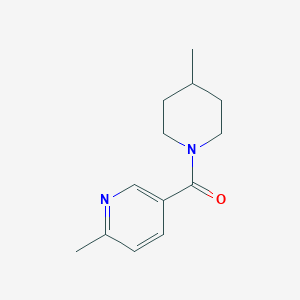
(6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone involves its binding to the dopamine D3 receptor. This binding results in the activation of downstream signaling pathways, which can lead to changes in neuronal activity and behavior. (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone has been shown to have a high affinity for the dopamine D3 receptor, which is thought to be responsible for its selectivity and potency.
Biochemical and Physiological Effects
(6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its binding to the dopamine D3 receptor, (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone has also been shown to inhibit the reuptake of dopamine and norepinephrine. This inhibition results in an increase in the levels of these neurotransmitters in the brain, which can lead to changes in mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the function of this receptor without affecting other receptors or neurotransmitters. However, one limitation of using (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone. One area of interest is the development of new compounds that have similar selectivity and potency for the dopamine D3 receptor but with reduced toxicity. Another area of research is the investigation of the role of the dopamine D3 receptor in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the use of (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone in animal models of addiction, depression, and schizophrenia could provide valuable insights into the underlying mechanisms of these disorders.
Métodos De Síntesis
The synthesis of (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone involves a multi-step process that includes the reaction of 4-propylpiperazine with 6-acetyl-3-methylpyridine, followed by reduction and acylation. The final product is obtained through purification and isolation methods. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research for this compound is in the field of neuroscience. (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. (6-Methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone has been used as a tool to study the function of the dopamine D3 receptor and its role in these disorders.
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-6-16-7-9-17(10-8-16)14(18)13-5-4-12(2)15-11-13/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAPEAXZODKAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)




![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



